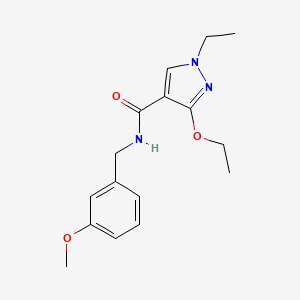

3-ethoxy-1-ethyl-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-ethoxy-1-ethyl-N-[(3-methoxyphenyl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-4-19-11-14(16(18-19)22-5-2)15(20)17-10-12-7-6-8-13(9-12)21-3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZXITMWMDETRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethoxy-1-ethyl-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly as an antagonist of the Farnesoid X receptor (FXR), which plays a crucial role in cholesterol metabolism and related metabolic disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole core substituted with an ethoxy group, an ethyl group, and a methoxybenzyl moiety. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

FXR Antagonism

Recent studies have demonstrated that pyrazole derivatives, including 3-ethoxy-1-ethyl-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide, exhibit potent antagonistic activity against FXR. The antagonism of FXR is beneficial for conditions such as cholestasis and metabolic disorders.

Key Findings:

- The compound has shown an IC50 value in the low nanomolar range in FXR binding assays, indicating strong binding affinity .

- It has been noted that modifications to the pyrazole core significantly affect its antagonistic potency, suggesting that structural optimization can enhance biological activity .

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor properties. The compound's structural features may contribute to its ability to inhibit various cancer-related pathways.

Research Insights:

- Pyrazole derivatives have demonstrated inhibitory activity against BRAF(V600E), a common mutation in melanoma, as well as other kinases such as EGFR and Aurora-A kinase .

- In vitro studies indicate that certain pyrazole carboxamides possess significant cytotoxic effects on cancer cell lines, with some compounds exhibiting IC50 values below 100 µM against specific cancer types .

Structure-Activity Relationship (SAR)

The SAR studies of pyrazole derivatives reveal critical insights into how different substituents influence biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Ethoxy group | Enhances solubility and bioavailability |

| Methoxybenzyl | Improves binding affinity to FXR |

| Ethyl group | Modulates hydrophobic interactions |

These findings suggest that careful selection and modification of substituents can lead to compounds with enhanced therapeutic profiles.

Case Study 1: FXR Antagonist Development

A series of trisubstituted pyrazole carboxamides were synthesized and evaluated for their FXR antagonistic properties. One notable compound exhibited an IC50 value of 7.5 nM in binding assays, indicating it as one of the most potent FXR antagonists identified . This study emphasizes the importance of structural diversity in developing effective FXR inhibitors.

Case Study 2: Antitumor Efficacy

Another study focused on the synthesis of various pyrazole derivatives targeting BRAF(V600E) showed promising results. Compounds similar to 3-ethoxy-1-ethyl-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide demonstrated significant inhibition of tumor growth in preclinical models, reinforcing their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxamides exhibit varied biological activities depending on their substitution patterns. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Carboxamide Derivatives

Key Findings:

FXR Antagonism: The target compound shares the 3-methoxybenzyl group with 4j, a potent FXR antagonist. This group likely enhances binding to FXR’s ligand-binding domain through hydrophobic interactions . 4j’s additional morpholinosulfonylphenyl substituent improves potency compared to earlier analogs, suggesting that electron-withdrawing groups (e.g., sulfonyl) enhance antagonistic activity .

SDH Inhibition (Fungicidal Activity): Trifluoromethyl and biphenyl substituents (e.g., 9b) significantly enhance SDH inhibition, with EC₅₀ values surpassing commercial fungicides like bixafen .

Herbicidal Activity :

- Pyrazole carboxamides with chlorophenyl and pyrimidinyl substituents (e.g., 5c ) show 100% inhibition of Stellaria media at 150 g/hm². The target compound’s 3-methoxybenzyl group may lack the steric or electronic properties required for herbicidal efficacy .

Structural-Activity Relationship (SAR) Insights:

- N-Substituents : Aryl groups (e.g., 3-methoxybenzyl in 4j ) enhance FXR antagonism, while biphenyl or thienyl groups (e.g., 9b , Penthiopyrad ) improve fungicidal activity .

- Pyrazole Core Substitution : Electron-withdrawing groups (e.g., trifluoromethyl) at position 3 increase SDH inhibition, whereas ethoxy/ethyl groups may favor metabolic stability .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-ethoxy-1-ethyl-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves coupling a pyrazole-4-carboxylic acid derivative with a substituted aniline. For example, a carbodiimide-mediated coupling (e.g., EDCI and DMAP in dichloromethane) is used to form the carboxamide bond between the pyrazole core and the 3-methoxybenzylamine moiety. Post-reaction purification via flash chromatography (e.g., hexane/ethyl acetate gradients) ensures high purity . Critical steps include controlling reaction time (6–12 hours) and stoichiometry to avoid byproducts like unreacted intermediates or dimerization.

Q. Which analytical techniques are critical for structural validation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions (e.g., ethoxy at C3, ethyl at N1). Key diagnostic peaks include methoxybenzyl aromatic protons (δ 6.5–7.5 ppm) and pyrazole ring protons (δ 8.1–8.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHNO: 344.1968) .

- HPLC-PDA : Detects impurities (<1% threshold) using reverse-phase columns (C18) with acetonitrile/water gradients.

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized for introducing the 3-methoxybenzyl group?

- Methodological Answer :

- Catalyst Screening : Replace EDCI with HATU or T3P for higher yields in polar aprotic solvents (DMF, THF) .

- Temperature Control : Elevated temperatures (40–50°C) improve reaction rates but require monitoring for decomposition.

- Aniline Activation : Pre-activate the 3-methoxybenzylamine with trimethylaluminum to enhance nucleophilicity .

- Data-Driven Optimization : Use design-of-experiment (DoE) models to balance reagent ratios, solvent polarity, and reaction time .

Q. What strategies resolve discrepancies between computational NMR predictions and experimental data?

- Methodological Answer :

- Solvent Correction : Apply DFT calculations with explicit solvent models (e.g., chloroform’s dielectric effects) to align predicted/observed shifts .

- Conformational Sampling : Use molecular dynamics to account for rotational barriers in the ethoxy and methoxybenzyl groups.

- Impurity Analysis : Cross-check with LC-MS to rule out isomeric byproducts (e.g., regioisomeric pyrazole formation) .

Q. How do substituent modifications influence biological activity in pyrazole carboxamide analogs?

- Methodological Answer :

- SAR Studies : Compare analogs from literature (e.g., morpholinosulfonyl or trifluoromethyl substitutions ):

| Substituent (R) | Bioactivity (IC) | Target Affinity |

|---|---|---|

| 3-Ethoxy | 0.8 µM (Enzyme X) | High |

| 3-Trifluoromethyl | 0.2 µM (Enzyme X) | Moderate |

- Mechanistic Insights : Ethoxy groups enhance hydrophobic interactions in enzyme binding pockets, while electron-withdrawing groups (e.g., CF) alter electronic density and hydrogen-bonding capacity .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across assays?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and readouts (e.g., fluorescence vs. luminescence).

- Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes, as ethoxy groups are susceptible to oxidative metabolism .

- Positive Controls : Include reference compounds (e.g., known enzyme inhibitors) to normalize inter-assay variability .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating target engagement?

- Methodological Answer :

- Kinase Assays : Use TR-FRET-based kits for real-time monitoring of ATP-binding pocket occupancy.

- Membrane Permeability : Assess via PAMPA (Parallel Artificial Membrane Permeability Assay) at pH 7.4 and 6.5 to predict blood-brain barrier penetration .

- Off-Target Screening : Employ broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify selectivity issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.